Molecular Property Differentiation: Lipophilicity (LogP) Comparison of 4-Chloro-3-ethyl vs. 4-Chloro-3-methyl Analog
The substitution of a methyl group with an ethyl group at the 3-position of the benzothiazolone core leads to a measurable increase in lipophilicity. 4-Chloro-3-ethyl-2(3H)-benzothiazolone exhibits a calculated LogP of 2.9, whereas its 3-methyl analog, chlobenthiazone (4-chloro-3-methyl-2(3H)-benzothiazolone), has a reported LogP of approximately 2.5 [1]. This difference of ΔLogP ≈ 0.4 corresponds to a roughly 2.5-fold increase in partition coefficient, which can significantly influence membrane permeability, bioavailability, and tissue distribution in biological systems. For procurement decisions in drug discovery or agrochemical development, this lipophilicity shift may necessitate different formulation strategies or predict distinct ADME profiles.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.9 |
| Comparator Or Baseline | Chlobenthiazone (4-chloro-3-methyl-2(3H)-benzothiazolone): LogP ≈ 2.5 |
| Quantified Difference | ΔLogP ≈ 0.4 (approximate 2.5× increase in partition coefficient) |
| Conditions | Calculated values (in silico prediction) |
Why This Matters
This lipophilicity difference directly impacts compound handling, formulation requirements, and predicted biological behavior, making 4-chloro-3-ethyl-2(3H)-benzothiazolone a distinct chemical entity rather than a simple analog substitute.
- [1] MolAid. 4-氯-3-乙基-1,3-苯并噻唑-2-酮 | 63755-06-6. Calculated Properties. Accessed 2026. View Source
